4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine is a complex organic compound with the molecular formula C24H17N5 and a molecular weight of 375.43 g/mol. It is classified as a nitrogen-containing heterocyclic compound, notable for its potential applications in medicinal chemistry and materials science. The compound features multiple aromatic rings and nitrogen atoms, which contribute to its unique chemical and physical properties. The Chemical Abstracts Service (CAS) number for this compound is 1848987-60-9, making it identifiable in chemical databases .
The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine typically involves multi-step reactions that may include coupling reactions between various nitrogen-containing precursors. One potential method involves the reaction of 4-(1H-imidazol-1-yl)phenyl compounds with pyridine derivatives under specific conditions, often utilizing catalysts to enhance yield and selectivity.
The molecular structure of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine can be represented using various structural formulas, highlighting its complex arrangement of rings:
The SMILES notation for this compound is c1cc(-c2cc(-c3ccc(-n4ccnc4)cc3)cc(-c3ccncc3)n2)ccn1
, which provides a linear representation of its structure .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions may include:
The specific conditions for these reactions vary based on the desired outcome but often involve the use of solvents, temperature control, and catalysts to optimize yield and selectivity.
The mechanism of action for 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine is not fully elucidated but is believed to involve interactions with biological targets through hydrogen bonding and π–π stacking interactions due to its aromatic nature.
In biological systems, such compounds may act as inhibitors or modulators of enzyme activity or may interact with receptors due to their structural features that mimic natural substrates.
Relevant data regarding these properties can be found in chemical databases such as ChemicalBook and PubChem .
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine has potential applications in various scientific fields:
The versatility of this compound stems from its unique structure that allows for diverse interactions in both biological and chemical contexts .
The synthesis of 4-[4-(1H-imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine (molecular formula: C₂₄H₁₇N₅, MW: 375.43 g/mol) requires precise sequential reactions to assemble its multi-heterocyclic architecture. A convergent strategy typically involves:
Table 1: Multi-Step Synthesis Sequence
Step | Reaction Type | Key Reagents/Conditions | Function |
---|---|---|---|
1 | Suzuki Coupling | Pd₂(dba)₃, aryl boronic acid, anhydrous solvent | Links pyridine to central pyridine core |
2 | N-Arylation | CuI, diamino ligand, base | Connects imidazole to phenyl spacer |
3 | Hydrogen Borrowing | [Cp*IrCl₂]₂, KOtBu, anaerobic, 23°C | Alkylation of ketone intermediates |
Imidazole ring construction employs cyclocondensation of α-halo carbonyls with amidines or urea derivatives. Key advances include:
Forming C–N bonds between imidazole and the phenyl-pyridine moiety faces challenges due to heterocycle coordination:
Table 2: Coupling Efficiency of Heterocyclic Substrates
Heterocycle | Reaction Conditions | Yield (%) | Key Challenge |
---|---|---|---|
4-Methylpyridine | 85°C, anaerobic | 91 | Catalyst inhibition by basic nitrogen |
3-Cyanopyridine | 23°C, anaerobic | 95 | Reduced Lewis basicity |
Imidazole (N-arylation) | Pd(OAc)₂, RuPhos, KOtBu | 68–94 | Catalyst decomposition |
Late-stage derivatization introduces pharmacophores or solubilizing groups:
Maximizing efficiency requires balancing catalytic systems and reaction engineering:
Table 3: Yield Optimization Approaches
Strategy | Conditions | Yield Gain | Drawbacks |
---|---|---|---|
Anaerobic Hydrogen Borrowing | [Cp*IrCl₂]₂, 23°C, KOtBu | +87% vs. air | Oxygen sensitivity |
DoE-Mediated Cyclization | NH₄Cl, 110°C, optimized stoichiometry | +52% vs. baseline | Requires computational resources |
Coordinating-Heterocycle Coupling | Pd₂(dba)₃, 85°C | +81% vs. 23°C | Potential desilylation |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3